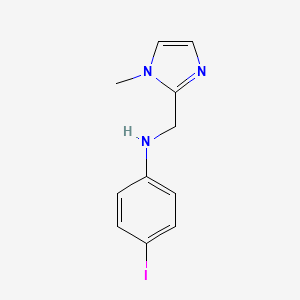
4-Iodo-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline is a compound that features an imidazole ring, a common structural motif in many biologically active molecules. The presence of the iodine atom and the imidazole ring makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by subsequent steps to introduce the iodine atom. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the imidazole ring or the iodine substituent.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce a variety of substituents in place of the iodine atom .
Aplicaciones Científicas De Investigación
4-Iodo-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Iodo-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((1H-Imidazol-1-yl)methyl)benzoic acid
- 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene
- 4-(1H-Imidazol-1-yl)benzoic acid
Uniqueness
4-Iodo-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other imidazole derivatives that lack this substituent .
Propiedades
Fórmula molecular |
C11H12IN3 |
|---|---|
Peso molecular |
313.14 g/mol |
Nombre IUPAC |
4-iodo-N-[(1-methylimidazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C11H12IN3/c1-15-7-6-13-11(15)8-14-10-4-2-9(12)3-5-10/h2-7,14H,8H2,1H3 |
Clave InChI |
RZNJZNJHGXKZKJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1CNC2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Acetyl-17-(naphthalen-1-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14916492.png)
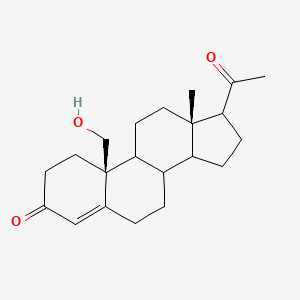
![Imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B14916500.png)

![7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B14916507.png)
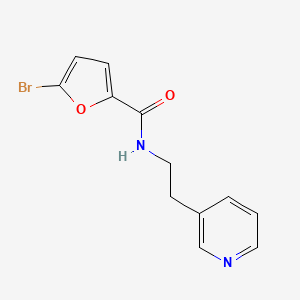
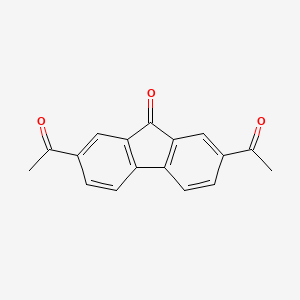
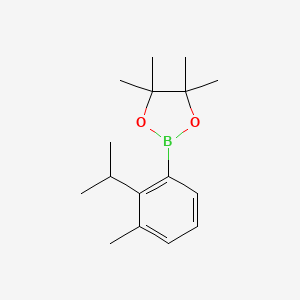
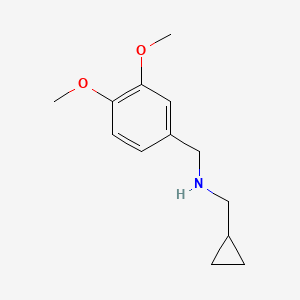
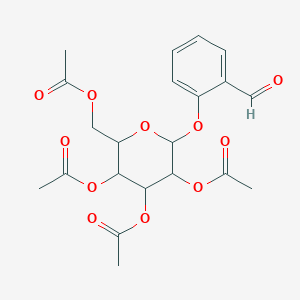
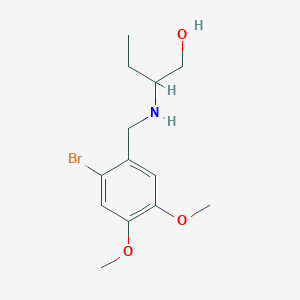
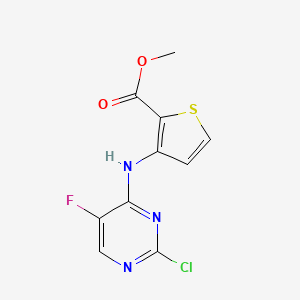
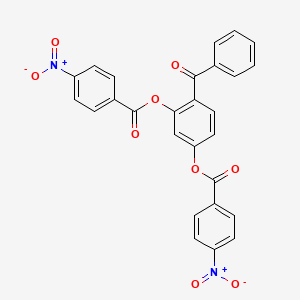
![N'-[1-(4-biphenylyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B14916575.png)
